molecular formula C16H14O3 B2369741 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one CAS No. 328022-11-3

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one

Cat. No.: B2369741
CAS No.: 328022-11-3
M. Wt: 254.285
InChI Key: UKEUVKWLWUFVAF-UHFFFAOYSA-N
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Description

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is a chemical compound with the molecular formula C16H14O3. This compound is part of the chromenone family, which is known for its diverse biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one typically involves the reaction of 7,8,9,10-tetrahydro-benzo[c]chromen-6-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is unique due to its propargyl group, which imparts specific reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

The compound 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is a derivative of the chromenone family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C16H14O3C_{16}H_{14}O_{3}. Its structure includes a chromenone backbone with a propyne group, which may influence its interactions with biological targets.

Structural Formula

C16H14O3\text{C}_{16}\text{H}_{14}\text{O}_{3}

Antioxidant Properties

Research indicates that compounds within the chromenone family exhibit significant antioxidant properties. For example, derivatives have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various cellular models. This property suggests potential applications in preventing oxidative damage linked to chronic diseases.

Neuroprotective Effects

Several studies have highlighted the neuroprotective effects of chromenone derivatives. In particular, the compound has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic neurotransmission, potentially improving cognitive function.

Table 1: Neuroprotective Activity of Chromenone Derivatives

CompoundAChE Inhibition (IC50)Neuroprotective Mechanism
This compoundTBDAChE inhibition and free radical scavenging
7-aminoalkoxy-3-phenylcoumarins0.27 μMAβ aggregation inhibition

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Emerging data suggest that this compound may possess anticancer activity. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Study 1: Neuroprotective Effects in PC12 Cells

In a study investigating the neuroprotective effects of chromenone derivatives on PC12 cells exposed to hydrogen peroxide, this compound demonstrated significant protective effects against oxidative stress-induced cell death. The results indicated a dose-dependent relationship with cell viability improvements.

Study 2: Anticancer Activity in Breast Cancer Models

Another study explored the anticancer potential of this compound in breast cancer cells. The findings revealed that treatment with the compound led to a reduction in cell proliferation and increased apoptosis rates compared to untreated controls.

Properties

IUPAC Name

3-prop-2-ynoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h1,7-8,10H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEUVKWLWUFVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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